An In-depth Technical Guide to 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole: Properties, Structure, and Applications
An In-depth Technical Guide to 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and key applications of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole. This bifunctional organosilane is a valuable tool in materials science and surface chemistry, enabling the covalent linkage of organic functionalities to inorganic substrates.
Molecular Structure and Chemical Properties
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole possesses a unique molecular architecture that dictates its chemical behavior and utility. The molecule integrates a reactive trimethoxysilyl group at one end of a propyl chain and a versatile imidazole ring at the other.
The trimethoxysilyl group is susceptible to hydrolysis, forming reactive silanol groups (Si-OH). These silanols can then undergo condensation with hydroxyl groups on the surfaces of inorganic materials, such as silica or metal oxides, to form stable siloxane (Si-O-Si) bonds. This process is the foundation of its utility as a coupling agent.
The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. It can act as a ligand for metal ions, a base, or a nucleophile, and it plays a crucial role in various biological systems. This functionality allows for further chemical modifications or specific interactions at the modified surface.
Key Physicochemical Properties
| Property | Value |
| CAS Number | 70851-51-3 |
| Molecular Formula | C9H18N2O3Si |
| Molecular Weight | 230.34 g/mol [1] |
| Physical Form | Liquid, solid, or semi-solid |
| Boiling Point | 290.4°C at 760 mmHg |
| Density | 1.04 g/cm³ |
| Refractive Index | 1.467 |
| Purity | Typically ≥95% |
| Storage | Inert atmosphere, room temperature |
Spectroscopic Characterization
The structure of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole can be unequivocally confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The key chemical shifts are assigned as follows:
-
Imidazole Protons: Resonances corresponding to the protons on the imidazole ring.
-
Propyl Chain Protons: Signals for the methylene groups of the propyl linker.
-
Trimethoxysilyl Protons: A characteristic singlet for the nine equivalent protons of the three methoxy groups.
A representative ¹H NMR spectrum shows distinct peaks that can be assigned to the different protons in the molecule, confirming the successful synthesis and purity of the compound.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key vibrational bands include:
-
C-H stretching: From the alkyl chain and the imidazole ring.
-
C=N and C=C stretching: Characteristic of the imidazole ring.
-
Si-O-C stretching: Indicative of the trimethoxysilyl group.
-
O-CH₃ stretching: From the methoxy groups.
Synthesis of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole
A common and efficient method for the synthesis of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole is the alkylation of an imidazole salt with a haloalkyl-functionalized silane.[3][4]
Reaction Scheme
Caption: Synthesis via alkylation of imidazolide.
Experimental Protocol: Alkylation of Imidazole
This protocol outlines a laboratory-scale synthesis of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole.
Materials:
-
Imidazole
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
(3-Chloropropyl)trimethoxysilane
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Imidazolide Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add imidazole.
-
Dissolve the imidazole in anhydrous toluene.
-
Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydride or sodium hydroxide) to the solution at room temperature under a nitrogen atmosphere.
-
Stir the mixture until the deprotonation is complete, which is indicated by the cessation of hydrogen gas evolution (if using NaH).
-
-
Alkylation Reaction:
-
To the freshly prepared imidazolide salt suspension, add (3-chloropropyl)trimethoxysilane dropwise via a syringe or dropping funnel.
-
Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain for several hours (e.g., 15 hours) to ensure complete reaction.[3][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated salt (e.g., NaCl).
-
Wash the filtrate with water to remove any remaining salts and unreacted imidazole.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain the final product with high purity. A yield of around 82% can be expected with this method.[3]
-
Applications in Surface Modification
The primary application of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole is as a surface modification agent, particularly for silica-based materials.[5] This process enables the tailoring of surface properties for a wide range of applications.
Mechanism of Surface Functionalization
Caption: Two-step hydrolysis and condensation mechanism.
Experimental Workflow: Functionalization of Silica Nanoparticles
This workflow details the process of modifying the surface of silica nanoparticles with 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole.
Materials:
-
Silica nanoparticles
-
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole
-
Anhydrous toluene or ethanol
-
Deionized water
-
Centrifuge
-
Ultrasonic bath
-
Oven
Procedure:
-
Activation of Silica Surface (Optional but Recommended):
-
Disperse the silica nanoparticles in an acidic or basic solution (e.g., dilute HCl or NH₄OH) to increase the density of surface silanol groups.
-
Wash the nanoparticles thoroughly with deionized water until the pH is neutral.
-
Dry the activated silica nanoparticles in an oven at a temperature sufficient to remove water but not dehydroxylate the surface (e.g., 110-120°C).
-
-
Silanization Reaction:
-
Disperse the dried silica nanoparticles in anhydrous toluene or ethanol using an ultrasonic bath to ensure a homogeneous suspension.
-
In a separate container, prepare a solution of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole in the same solvent. A small amount of water can be added to initiate hydrolysis.
-
Add the silane solution to the silica nanoparticle suspension under vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for several hours to allow for the hydrolysis and condensation reactions to proceed to completion.
-
-
Washing and Purification:
-
After the reaction, cool the suspension to room temperature.
-
Separate the functionalized silica nanoparticles from the reaction mixture by centrifugation.
-
Wash the nanoparticles multiple times with the reaction solvent (toluene or ethanol) to remove any unreacted silane and byproducts.
-
Perform a final wash with a solvent like acetone or diethyl ether to facilitate drying.
-
-
Drying and Characterization:
-
Dry the functionalized silica nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove any residual solvent.
-
Characterize the modified nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the imidazole groups, thermogravimetric analysis (TGA) to quantify the organic loading, and transmission electron microscopy (TEM) to assess the morphology of the particles.
-
Safety and Handling
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole is a versatile bifunctional molecule that serves as an effective bridge between organic and inorganic materials. Its unique combination of a hydrolyzable trimethoxysilyl group and a functional imidazole ring makes it an indispensable tool for researchers in materials science, nanotechnology, and catalysis. The ability to tailor surface properties through straightforward synthetic and modification protocols ensures its continued importance in the development of advanced materials with novel functionalities.
References
Sources
- 1. 1H-Imidazole, 1-(3-(trimethoxysilyl)propyl)- | C9H18N2O3Si | CID 116907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1 H -imidazole - El'kov - Russian Journal of General Chemistry [transsyst.ru]
- 5. researchgate.net [researchgate.net]
